Cas no 1038981-64-4 (3-(1-Sulfanylethyl)phenol)

3-(1-Sulfanylethyl)phenol is a sulfur-containing phenolic compound characterized by its unique molecular structure, combining a thioethyl group with a phenolic ring. This configuration imparts distinct chemical reactivity, making it valuable for applications in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both thiol and hydroxyl functional groups enhances its versatility as a building block for coupling reactions or as a precursor in heterocyclic chemistry. Its stability under controlled conditions and compatibility with selective modifications further contribute to its utility in research and industrial processes. The compound’s balanced polarity also facilitates solubility in common organic solvents, streamlining synthetic workflows.
3-(1-Sulfanylethyl)phenol structure
3-(1-Sulfanylethyl)phenol structure
商品名:3-(1-Sulfanylethyl)phenol
CAS番号:1038981-64-4
MF:C8H10OS
メガワット:154.229401111603
CID:5717586
PubChem ID:43124070

3-(1-Sulfanylethyl)phenol 化学的及び物理的性質

名前と識別子

    • 1038981-64-4
    • 3-(1-sulfanylethyl)phenol
    • EN300-1289262
    • 3-(1-Mercaptoethyl)phenol
    • CS-0354080
    • 3-(1-Sulfanylethyl)phenol
    • インチ: 1S/C8H10OS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,9-10H,1H3
    • InChIKey: IRULAASWVPXMQI-UHFFFAOYSA-N
    • ほほえんだ: SC(C)C1C=CC=C(C=1)O

計算された属性

  • せいみつぶんしりょう: 154.04523611g/mol
  • どういたいしつりょう: 154.04523611g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

3-(1-Sulfanylethyl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1289262-100mg
3-(1-sulfanylethyl)phenol
1038981-64-4
100mg
$490.0 2023-10-01
Enamine
EN300-1289262-1.0g
3-(1-sulfanylethyl)phenol
1038981-64-4
1g
$0.0 2023-06-07
Enamine
EN300-1289262-500mg
3-(1-sulfanylethyl)phenol
1038981-64-4
500mg
$535.0 2023-10-01
Enamine
EN300-1289262-1000mg
3-(1-sulfanylethyl)phenol
1038981-64-4
1000mg
$557.0 2023-10-01
Enamine
EN300-1289262-50mg
3-(1-sulfanylethyl)phenol
1038981-64-4
50mg
$468.0 2023-10-01
Enamine
EN300-1289262-250mg
3-(1-sulfanylethyl)phenol
1038981-64-4
250mg
$513.0 2023-10-01
Enamine
EN300-1289262-2500mg
3-(1-sulfanylethyl)phenol
1038981-64-4
2500mg
$1089.0 2023-10-01
Enamine
EN300-1289262-5000mg
3-(1-sulfanylethyl)phenol
1038981-64-4
5000mg
$1614.0 2023-10-01
Enamine
EN300-1289262-10000mg
3-(1-sulfanylethyl)phenol
1038981-64-4
10000mg
$2393.0 2023-10-01

3-(1-Sulfanylethyl)phenol 関連文献

3-(1-Sulfanylethyl)phenolに関する追加情報

Introduction to 3-(1-Sulfanylethyl)phenol (CAS No. 1038981-64-4)

3-(1-Sulfanylethyl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 1038981-64-4, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a phenolic group attached to a sulfanylethyl side chain, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The unique combination of functional groups makes it a valuable scaffold for developing novel therapeutic agents.

The structural framework of 3-(1-Sulfanylethyl)phenol consists of a benzene ring substituted with a hydroxyl group at the para position relative to the sulfanylethyl moiety. The sulfanylethyl group, characterized by its sulfur atom bonded to two hydroxyl groups, introduces both hydrophilic and lipophilic characteristics, enhancing the compound's solubility and bioavailability. This dual nature is particularly advantageous in designing molecules that can interact effectively with biological targets.

In recent years, 3-(1-Sulfanylethyl)phenol has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its phenolic moiety is well-known for its antioxidant properties, which have been extensively studied in the context of preventing oxidative stress-related diseases. The sulfanylethyl group, on the other hand, contributes to the compound's ability to modulate enzyme activity and receptor binding, making it a promising candidate for drug development.

One of the most intriguing aspects of 3-(1-Sulfanylethyl)phenol is its potential role in anti-inflammatory and anti-cancer therapies. Research has demonstrated that derivatives of this compound can inhibit the activity of key inflammatory enzymes such as COX-2 and LOX. Furthermore, studies have shown that modifications to the sulfanylethyl group can enhance binding affinity to specific cancer cell receptors, leading to targeted therapy approaches.

The pharmaceutical industry has been particularly interested in leveraging the structural versatility of 3-(1-Sulfanylethyl)phenol to develop small-molecule drugs. By incorporating different substituents into the sulfanylethyl side chain, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This flexibility has led to several preclinical studies investigating its efficacy in treating conditions ranging from neurodegenerative disorders to autoimmune diseases.

Recent advancements in computational chemistry have further accelerated the exploration of 3-(1-Sulfanylethyl)phenol derivatives. Molecular modeling techniques have enabled scientists to predict the binding interactions between this compound and biological targets with high precision. These insights have guided the design of novel analogs with improved therapeutic profiles, reducing off-target effects and enhancing overall efficacy.

The synthesis of 3-(1-Sulfanylethyl)phenol itself presents an interesting challenge due to its complex functional groups. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent innovations in catalytic methods have made it possible to produce this compound more efficiently, paving the way for large-scale applications in drug manufacturing.

Environmental considerations also play a crucial role in the development and application of 3-(1-Sulfanylethyl)phenol. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce energy consumption during synthesis. Additionally, efforts are being made to develop biodegradable derivatives that can be safely metabolized by living systems, ensuring minimal environmental impact.

The future prospects for 3-(1-Sulfanylethyl)phenol are promising, with ongoing research uncovering new therapeutic applications and synthetic strategies. As our understanding of molecular interactions continues to evolve, this compound is likely to remain at the forefront of pharmaceutical innovation. Its unique structural features offer a rich foundation for designing next-generation drugs that address complex diseases with greater precision and effectiveness.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.